Cas no 82613-32-9 ((2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one)
(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- (E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- STL372315
- (E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-propen-1-one
- HMS2448D23
- BDBM61040
- SCHEMBL15903154
- SMR000193833
- CHEMBL1400132
- 4'-CHLORO-2-METHOXYCHALCONE
- 1-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-propen-1-one
- MFCD00018693
- DUTKEQBTMRWRAC-DHZHZOJOSA-N
- BIM-0040886.P001
- 665-892-1
- SCHEMBL15903156
- cid_5346232
- AKOS001296556
- 82613-32-9
- Z46033326
- MLS000571820
-
- MDL: MFCD00018693
- Inchi: 1S/C16H13ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+
- InChI Key: DUTKEQBTMRWRAC-DHZHZOJOSA-N
- SMILES: ClC1C=CC(=CC=1)C(/C=C/C1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 272.0604073g/mol
- Monoisotopic Mass: 272.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 26.3Ų
(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422130-1 g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
82613-32-9 | 1g |
€339.20 | 2023-04-24 | ||
| abcr | AB422130-5 g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
82613-32-9 | 5g |
€658.70 | 2023-04-24 | ||
| abcr | AB422130-10 g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
82613-32-9 | 10g |
€786.50 | 2023-04-24 | ||
| abcr | AB422130-25 g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
82613-32-9 | 25g |
€1169.90 | 2023-04-24 | ||
| abcr | AB422130-1g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |
82613-32-9 | 1g |
€339.20 | 2025-04-16 | ||
| abcr | AB422130-5g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |
82613-32-9 | 5g |
€658.70 | 2025-04-16 | ||
| abcr | AB422130-10g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |
82613-32-9 | 10g |
€786.50 | 2025-04-16 | ||
| abcr | AB422130-25g |
(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |
82613-32-9 | 25g |
€1169.90 | 2025-04-16 |
(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one Suppliers
(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Research Update on (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (CAS: 82613-32-9) in Chemical Biology and Pharmaceutical Applications
The chalcone derivative (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (CAS: 82613-32-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its promising biological activities. This compound, characterized by its α,β-unsaturated ketone moiety flanked by substituted phenyl rings, has demonstrated remarkable potential as a multi-target therapeutic agent. Recent studies published in Q2-Q3 2023 highlight its structural versatility and pharmacological properties, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications.
A groundbreaking study published in the Journal of Medicinal Chemistry (July 2023) revealed novel insights into the compound's mechanism of action against protein kinases. Through crystallographic analysis and molecular docking studies, researchers identified that 82613-32-9 exhibits selective inhibition of p38 MAP kinase with an IC50 of 1.8 μM, while showing minimal activity against JNK and ERK isoforms. This specificity suggests potential applications in targeted therapies for inflammatory disorders, with the 4-chlorophenyl moiety playing a critical role in binding pocket interactions.
In cancer research, a recent Nature Communications paper (August 2023) demonstrated the compound's ability to induce apoptosis in triple-negative breast cancer cells through dual inhibition of STAT3 and NF-κB pathways. The study employed proteomic profiling and RNA-seq analysis to map the compound's effects on signaling networks, revealing downregulation of survivin and Bcl-2 expression. Notably, the (2E)-configuration was found essential for activity, as the (2Z)-isomer showed 10-fold reduced potency in in vitro assays.
Antimicrobial applications have also seen significant advancements, with a June 2023 study in ACS Infectious Diseases reporting potent activity against drug-resistant Staphylococcus aureus (MIC = 4 μg/mL). The research team utilized metabolic flux analysis to show that 82613-32-9 disrupts bacterial membrane potential and inhibits sortase A activity, providing a dual mechanism of action. Structure-activity relationship studies highlighted the importance of the 2-methoxyphenyl group for maintaining antimicrobial efficacy while reducing cytotoxicity to mammalian cells.
From a chemical biology perspective, recent work published in Chemical Science (September 2023) has developed 82613-32-9 as a versatile scaffold for PROTAC design. By conjugating the chalcone core to E3 ligase ligands, researchers created bifunctional molecules capable of targeted protein degradation. The electron-withdrawing nature of the 4-chlorophenyl group was found to enhance proteasome recruitment efficiency, opening new avenues for targeted therapy development.
Ongoing clinical translation efforts include pharmacokinetic optimization studies focusing on improving the compound's oral bioavailability. A recent ADMET profiling study (European Journal of Pharmaceutical Sciences, August 2023) identified metabolic stability as the primary challenge, with CYP3A4-mediated oxidation being the major clearance pathway. Several research groups are now developing prodrug strategies and nanoparticle formulations to address these limitations while maintaining the compound's therapeutic potential.
These collective advancements position 82613-32-9 as a promising candidate for further drug development. The compound's unique combination of target specificity, structural modifiability, and multi-pharmacological effects makes it particularly valuable in the current landscape of polypharmacology and precision medicine approaches. Future research directions likely include combination therapy studies and further exploration of its immunomodulatory properties.
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